2-Acetylthiazole-4-carboxylic acid
Overview
Description
Introduction 2-Acetylthiazole-4-carboxylic acid is a compound identified across various organisms, including eukaryotes, archaebacteria, and eubacteria, suggesting a potential universal role in biological systems, possibly as a previously undescribed coenzyme due to its reactive carbonyl group and widespread presence (White, 1990).
Synthesis Analysis The synthesis of 2-Acetylthiazole-4-carboxylic acid and its derivatives involves various chemical strategies. For example, 1,3,4-thiadiazole derivatives of related structures are synthesized by cyclization of the carboxylic acid group with thiosemicarbazide (Noolvi et al., 2016). Moreover, methodologies for converting aldehydes into α,γ-dihydroxy homologues include aldol condensation and reduction steps, indicating a broader synthetic utility for thiazole compounds (Dondoni et al., 1989).
Molecular Structure Analysis The molecular structure of related carboxylic acid derivatives shows varied configurations, such as extended zig-zag polymers formed through hydrogen bonding, reflecting the structural versatility and reactivity of thiazole-based compounds (Byriel et al., 1991).
Scientific Research Applications
Widespread Biological Occurrence : 2-Acetylthiazole-4-carboxylic acid is widely distributed across various organisms, including eukaryotes, archaebacteria, and eubacteria. Due to its broad occurrence and chemical structure, it is suggested to be a coenzyme (White, 1990).
Metabolism in Animals : In rats, 2-Acetylthiazole-4-carboxylic acid is a metabolite of 2-acetamido-4-chloromethylthiazole. This study helps in understanding the metabolism of acetamidothiazoles in mammals (Chatfield & Hunter, 1973).
Antibacterial Activity : Certain compounds synthesized from derivatives of 2-Acetylthiazole-4-carboxylic acid exhibit good to moderate antibacterial activity against microorganisms like Staphylococcus aureus and Escherichia coli (Chavan & Pai, 2007).
Antimicrobial Evaluation : Derivatives of 2-Acetylthiazole-4-carboxylic acid show significant antimicrobial activities against several strains of microbes, suggesting their potential in developing new antimicrobial agents (Noolvi et al., 2016).
Fungicidal and Antivirus Activities : Novel derivatives of 2-Acetylthiazole-4-carboxylic acid display promising fungicidal and antivirus activities. Some compounds show over 50% activity against tested fungi, and exhibit significant effects against Tobacco Mosaic Virus (TMV) (Fengyun et al., 2015).
Role in Maillard Reaction : 2-Acetylthiazole is identified in processed foods and contributes to their aroma. Its formation pathways in the Maillard reaction have been studied, revealing its derivation from glucose and its potential as a flavor compound in food chemistry (Wang et al., 2020).
Prodrug Properties : Certain thiazolidine-4-carboxylic acids, closely related to 2-Acetylthiazole-4-carboxylic acid, are studied as prodrugs of L-cysteine. These compounds show a protective effect against hepatotoxic deaths in mice, suggesting their potential in liver protection and detoxification (Nagasawa et al., 1984).
Safety And Hazards
The safety data sheet for 2-Acetylthiazole-4-carboxylic acid indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . Specific hazards include acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
properties
IUPAC Name |
2-acetyl-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3S/c1-3(8)5-7-4(2-11-5)6(9)10/h2H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOJCKCNKKLIFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC(=CS1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80157021 | |
Record name | 2-Acetylthiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80157021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetylthiazole-4-carboxylic acid | |
CAS RN |
13139-47-4 | |
Record name | 2-Acetylthiazole-4-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013139474 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Acetylthiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80157021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-acetyl-1,3-thiazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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